(4-Chlorophenylethynyl)trimethylsilane

概要

説明

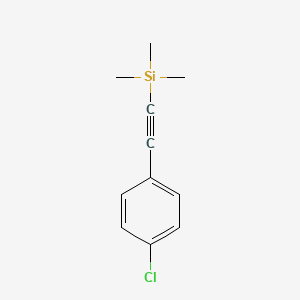

(4-Chlorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13ClSi. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a chlorine atom at the para position and the ethynyl group is bonded to a trimethylsilyl group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions: (4-Chlorophenylethynyl)trimethylsilane can be synthesized through the reaction of (4-chlorophenyl)acetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrosilylation Reactions: The compound can undergo hydrosilylation reactions with alkenes or alkynes in the presence of a platinum or rhodium catalyst to form organosilicon compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Sonogashira Coupling: Palladium acetate, triphenylphosphine, and copper iodide in solvents like tetrahydrofuran or toluene under an inert atmosphere.

Hydrosilylation: Platinum or rhodium catalysts in solvents like toluene or hexane under mild heating.

Major Products Formed:

- Substituted phenylacetylenes

- Disubstituted alkynes

- Organosilicon compounds

科学的研究の応用

Versatile Building Block

(4-Chlorophenylethynyl)trimethylsilane is primarily utilized in the synthesis of complex organic molecules. It serves as a precursor for:

- Pharmaceuticals : Its derivatives are often involved in the development of new drug candidates.

- Agrochemicals : Used in the synthesis of compounds that enhance agricultural productivity.

Data Table: Synthetic Routes

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | (4-Chlorophenyl)acetylene + TMSCl | THF, sodium hydride | This compound |

| Coupling | This compound + Aryl Halide | DMF, heat | Aryl-substituted derivatives |

| Hydrosilylation | Terminal Alkyne + TMSCl | Catalyst, room temperature | Hydrosilylated products |

Development of Bioactive Compounds

In biological research, this compound is employed to create molecular probes that facilitate the study of biological processes. Its ability to modify biological molecules makes it a tool for:

- Drug Development : Assisting in the design of bioactive agents targeting specific biological pathways.

- Molecular Imaging : Enhancing the visibility of certain biological processes through modified probes.

Case Study: Synthesis of Therapeutic Agents

A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. The compound's ability to form stable intermediates allowed for the efficient assembly of complex structures that showed promising activity against cancer cell lines.

Advanced Materials Production

In industrial settings, this compound is integral to producing advanced materials such as:

- Polymers : Used in the synthesis of siloxane-based polymers with enhanced thermal stability and mechanical properties.

- Nanomaterials : Contributes to the development of nanocomposites with tailored functionalities.

Data Table: Industrial Applications

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Incorporation into siloxane polymers | Improved thermal and mechanical properties |

| Nanocomposite Development | Enhancing material properties | Tailored functionalities for specific uses |

作用機序

The mechanism of action of (4-Chlorophenylethynyl)trimethylsilane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the ethynyl group forms a new carbon-carbon bond with an aryl or vinyl group. In hydrosilylation reactions, the trimethylsilyl group adds across the carbon-carbon multiple bond, forming a new organosilicon compound .

類似化合物との比較

- (4-Bromophenylethynyl)trimethylsilane

- (4-Iodophenylethynyl)trimethylsilane

- (Chloromethyl)trimethylsilane

- (Trimethylsilyl)ethynylbenzaldehyde

Comparison: (4-Chlorophenylethynyl)trimethylsilane is unique due to the presence of the chlorine atom at the para position, which can influence its reactivity and the types of reactions it can undergo. Compared to its bromine and iodine analogs, it is less reactive in nucleophilic substitution reactions but can still participate effectively in coupling and hydrosilylation reactions .

生物活性

(4-Chlorophenylethynyl)trimethylsilane, with the molecular formula CHClSi, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. Its structural formula can be represented as:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 214.75 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Research indicates that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

- Cytochrome P450 Interaction : Similar compounds have shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitors of these enzymes can affect the pharmacokinetics of various drugs, potentially leading to altered efficacy or toxicity profiles.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Case Study 1: Inhibition of Cytochrome P450 Isoforms

A study focused on the interaction of this compound with specific cytochrome P450 isoforms revealed significant inhibition effects. The compound was tested against CYP1A2 and CYP2D6 isoforms, showing potential implications for drug-drug interactions in clinical settings.

Case Study 2: Antiproliferative Effects

In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the activation of apoptosis pathways, suggesting its potential as an anticancer agent .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate its safety profile, particularly regarding its effects on human health and environmental impact.

特性

IUPAC Name |

2-(4-chlorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIHXUCWKNRJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391584 | |

| Record name | (4-Chlorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78704-49-1 | |

| Record name | (4-Chlorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。